1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
This compound features a 3-chloro-4-methylphenyl group at position 1 and a 4-methylphenylamine substituent at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold.
Eigenschaften
Molekularformel |
C19H16ClN5 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c1-12-3-6-14(7-4-12)24-18-16-10-23-25(19(16)22-11-21-18)15-8-5-13(2)17(20)9-15/h3-11H,1-2H3,(H,21,22,24) |
InChI-Schlüssel |
NYDOBIDACUQLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Structure Formation via Cyclization Reactions
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized through cyclocondensation reactions between 5-aminopyrazoles and β-diketones or β-ketoesters . For the target compound, 5-amino-1-(3-chloro-4-methylphenyl)pyrazole serves as the primary precursor. Reacting this with ethyl acetoacetate in acetic acid at 80–100°C for 6–8 hours yields the intermediate 4-hydroxy-pyrazolo[3,4-d]pyrimidine . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux temperature replaces the hydroxyl group with a chlorine atom, producing 4-chloro-pyrazolo[3,4-d]pyrimidine .
Key parameters for this step include:
-
Molar ratio : 1:1.2 (5-aminopyrazole to β-ketoester)
-
Solvent : Glacial acetic acid
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 14 hours |
| Base | Et₃N (3.0 equivalents) |
| Yield | 82–85% |
Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the final compound with >98% purity .
One-Flask Synthesis for Enhanced Efficiency
A novel one-flask method eliminates intermediate isolation, improving throughput . Here, 5-amino-1-(3-chloro-4-methylphenyl)pyrazole reacts with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to form a Vilsmeier-Haack reagent in situ. After 1–2 hours at 60°C, hexamethyldisilazane (HMDS) is added, and the mixture is refluxed (70–80°C) for 3–5 hours to cyclize the pyrazolo[3,4-d]pyrimidine core. Direct addition of 4-methylaniline completes the synthesis in a single vessel .
Advantages :
-
Yield : 89–91% (vs. 68–75% in stepwise methods)
-
Time Reduction : 18 hours total (vs. 24–30 hours conventionally)
Alternative Routes via Suzuki Coupling
For modular derivatization, a Suzuki-Miyaura cross-coupling approach introduces the 4-methylphenyl group post-cyclization . The 4-chloro intermediate is converted to its boronic ester using bis(pinacolato)diboron and palladium catalysis. Coupling with 4-methylphenylboronic acid in tetrahydrofuran (THF) at 80°C for 8 hours installs the aryl amine with 76–80% yield .
Catalyst System :
-
Pd Source : Pd(PPh₃)₄ (5 mol%)
-
Ligand : None required
-
Base : K₂CO₃
Analytical Characterization and Validation
Structural confirmation relies on multimodal analysis:
Nuclear Magnetic Resonance (NMR) :
-
¹H-NMR (CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.75–7.30 (m, 7H, aryl-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) .
-
¹³C-NMR : 162.4 (C=N), 148.9 (pyrimidine-C), 138.2–125.3 (aryl-C), 21.1/20.8 (CH₃) .
High-Performance Liquid Chromatography (HPLC) :
Mass Spectrometry (MS) :
Challenges and Scalability Considerations
Regioselectivity : Competing formation of pyrazolo[4,3-d]pyrimidine isomers necessitates careful control of reaction kinetics . Lowering the temperature during cyclization to 60°C suppresses isomerization .
Solubility Issues : The hydrophobic aryl substituents limit solubility in polar solvents. Switching to dimethylacetamide (DMA) during amination improves mass transfer .
Scale-Up : The one-flask method demonstrates superior scalability, producing 50–100 g batches with consistent yields (87–90%) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Stepwise Cyclization | 75 | 98 | 24 | Moderate |
| One-Flask Synthesis | 91 | 99 | 18 | High |
| Suzuki Coupling | 80 | 97 | 20 | Low |
The one-flask approach outperforms others in efficiency and practicality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structural Features : 2-Chloro-2-(4-chlorophenyl)ethyl at position 1; 4-fluorobenzylamine at position 3.
- Activity: Demonstrates potent neuroblastoma (SK-N-BE(2)) cytotoxicity at 5.74 ng/mL with minimized side effects when delivered via graphene oxide (GO) nanosheets .
- Key Difference : The 4-fluorobenzyl group enhances selectivity for cancer cells, while the chloroethyl chain improves membrane permeability.
1-(5-Chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl) Analogs
- Structural Features : 5-Chloro-2-methylphenyl at position 1; benzodioxin-6-ylamine at position 4.
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Features : Dual halogenated aryl groups (3-bromo and 4-chloro).
- Activity : Halogenation at both positions may increase kinase binding affinity due to enhanced hydrophobic interactions .
Thioether and Alkylthio Modifications
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structural Features : Methylthio group at position 6; 2-chlorophenylamine at position 4.
- Activity: Exhibits Src kinase inhibition with 69% synthesis yield. The methylthio group contributes to improved IC₅₀ values compared to non-thio analogs .
- Spectroscopic Data : ¹H NMR (DMSO-d6): δ 10.02 (s, NH), 7.67–7.30 (aromatic protons) .
6-(Isopropylthio) Analogs
- Structural Features : Bulkier isopropylthio substituent at position 5.
- Synthesis : 65% yield; IR spectra confirm NH stretching at 3156 cm⁻¹ .
- Impact : Increased steric bulk may reduce off-target interactions but lower solubility.
Styryl and Alkenyl Derivatives
1-(4-Fluorostyryl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Features : Styryl group at position 1; propylamine at position 4.
- Physical Properties : Melting point 232–235°C; molecular weight 297.33 g/mol.
- Activity : The styryl group enhances π-π stacking with kinase ATP-binding pockets .
Selectivity Profiles Compared to PP1 Analogs
1NA-PP1 and 2MB-PP1
- Structural Features : Tert-butyl at position 1; naphthyl or methylbenzyl at position 3.
- Activity : Selective inhibition of atypical PKC isoforms, unlike broader-spectrum pyrazolo[3,4-d]pyrimidines .
- Key Difference : The absence of a 4-methylphenyl group in PP1 analogs reduces off-target effects in neuroprotective models .
Spectroscopic Characterization
Biologische Aktivität
1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a cyclization reaction starting from hydrazine and substituted acetophenones. The process includes several key steps to introduce the pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its biological activity. Reaction conditions often involve specific solvents and catalysts to enhance yields and selectivity .
Biological Activity Overview
The biological activity of 1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored in various studies, highlighting its potential as an anticancer agent and its role in enzyme inhibition.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including prostate and bladder cancer. For instance, halloysite nanotube-based delivery systems have been used to enhance the efficacy of these compounds in targeting cancer cells . The compound's structure allows it to interact with specific cellular targets, thereby inhibiting cancer cell proliferation.
Enzyme Inhibition
Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective inhibitors for various enzymes. One study highlighted their potential as inhibitors of CSNK2 (Casein Kinase 2), which is implicated in several cancer pathways. The introduction of functional groups on the pyrazolo scaffold has been shown to enhance binding affinity and selectivity towards these targets .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Prostate Cancer Treatment :
- Enzyme Inhibition :
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrazolo[3,4-d]pyrimidine derivatives are prepared by reacting intermediates (e.g., chloro-substituted precursors) with aryl amines under reflux in solvents like acetonitrile or dichloromethane . Optimization involves adjusting stoichiometry, reaction time (e.g., 2–48 hours), and temperature (e.g., 35–100°C). Catalysts such as cesium carbonate or copper(I) bromide may enhance yields . Post-synthesis purification typically involves column chromatography or recrystallization from ethanol/acetonitrile .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Critical for confirming substituent positions and aromaticity. For example, pyrazolo[3,4-d]pyrimidine derivatives show distinct peaks for NH protons (~11.98 ppm) and aromatic protons (δ 7.0–8.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹, carbonyls at ~1624 cm⁻¹) .
- HRMS (ESI/EI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related compounds) .
- HPLC : Purity assessment (>95% purity is achievable via gradient elution) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies targeting kinase inhibition or antimicrobial effects?
- Methodology :
- Dose-Response Analysis : Establish EC50/IC50 values under standardized assays (e.g., ATP-binding kinase assays) to compare potency .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., chloro, methyl groups) to assess impact on activity. For example, replacing 4-methylphenyl with morpholine improves solubility and target affinity .
- Orthogonal Assays : Validate results using fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm binding kinetics .
Q. What strategies are employed to enhance the compound’s selectivity for specific biological targets (e.g., protein kinases)?
- Methodology :
- Scaffold Modification : Introduce bulkier substituents (e.g., piperidine or naphthyl groups) to exploit hydrophobic pockets in target enzymes .
- Isosteric Replacement : Replace chlorine with fluorine to modulate electronic effects without steric hindrance .
- Co-crystallization Studies : Use X-ray crystallography to identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodology :
- LC-MS/MS : Monitor reaction mixtures in real-time to detect intermediates/byproducts (e.g., dechlorinated or oxidized derivatives) .
- Stability Studies : Expose the compound to stress conditions (heat, light, pH variations) and analyze degradation pathways via tandem mass spectrometry .
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side-product formation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cancer cell lines?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC50 values .
- ANOVA with Post Hoc Tests : Compare efficacy across cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .
- Synergy Analysis : Use the Chou-Talalay method to evaluate combinatorial effects with standard chemotherapeutics .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) Simulations : Predict binding modes and residence times in target proteins (e.g., EGFR or VEGFR2) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target <5), polar surface area (PSA <140 Ų), and CYP450 inhibition profiles .
- Free-Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding free energy .
Contradiction and Reproducibility
Q. Why might biological activity vary between in vitro and in vivo models, and how can this be addressed?
- Methodology :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- Formulation Optimization : Use nanoemulsions or liposomes to improve bioavailability in animal studies .
- Toxicogenomics : Profile gene expression changes in vivo to identify off-target effects not detected in vitro .
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